3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid 3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid Nateglinide-d5 is intended for use as an internal standard for the quantification of nateglinide by GC- or LC-MS. Nateglinide is a hypoglycemic agent. It induces insulin and somatostatin release from perfused rat pancreas when used at concentrations ranging from 0.03 to 3 μM. Nateglinide (3 µM) increases intracellular calcium levels in isolated rat pancreatic β cells, an effect that can be inhibited by the L-type calcium channel blocker nitrendipine. Nateglinide-induced secretion of insulin and somatostatin and calcium influx is also reversed by the potassium channel activator diazoxide. Oral administration of nateglinide (1.6 mg/kg) reduces blood glucose levels by 20% in fasted mice. It also decreases blood glucose levels in an oral glucose tolerance test in normal rats, genetically diabetic KK mice, and a rat model of diabetes induced by streptozotocin (STZ;). Formulations containing nateglinide have been used in the treatment of type 2 diabetes.
A labeled version of Nateglinide, an Amino-acid derivative that stimulates insulin secretion which is used as an antidiabetic.

Brand Name: Vulcanchem
CAS No.: 1227666-13-8
VCID: VC0017283
InChI: InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/i3D,4D,5D,6D,7D
SMILES: CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula: C19H27NO3
Molecular Weight: 322.46

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

CAS No.: 1227666-13-8

Cat. No.: VC0017283

Molecular Formula: C19H27NO3

Molecular Weight: 322.46

* For research use only. Not for human or veterinary use.

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid - 1227666-13-8

CAS No. 1227666-13-8
Molecular Formula C19H27NO3
Molecular Weight 322.46
IUPAC Name 3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Standard InChI InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/i3D,4D,5D,6D,7D
Standard InChI Key OELFLUMRDSZNSF-ZBRYERADSA-N
SMILES CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid is a complex organic compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of amino acids, specifically an alpha-amino acid, which contains both an amino group and a carboxylic acid group. The presence of a pentadeuteriophenyl group enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing valuable insights into molecular behavior and interactions.

Key Structural Data:

ComponentDescription
Phenyl Group2,3,4,5,6-pentadeuteriophenyl
Cyclohexanecarbonyl Group4-propan-2-ylcyclohexanecarbonyl
Amino Acid BackboneAlpha-amino acid structure

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. It requires the use of coupling agents (e.g., DIC or EDC) and protecting groups to ensure selective reactions. The reaction conditions must be carefully optimized for yield and purity, often involving precise control of temperature and pH.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis of the pentadeuteriophenyl group and the cyclohexanecarbonyl derivative.

  • Coupling Reaction: Use of coupling agents to link the phenyl and cyclohexanecarbonyl groups to the amino acid backbone.

  • Deprotection and Purification: Removal of protecting groups and purification of the final product.

Applications and Mechanism of Action

This compound has potential applications in pharmaceutical research, particularly in studying metabolic pathways and drug development. Its mechanism of action involves interaction with specific enzymes or receptors due to its structural similarity to natural amino acids. It may modulate enzyme activity through competitive inhibition or allosteric effects.

Potential Applications:

FieldApplication
Pharmaceutical ResearchStudying metabolic pathways and drug development
BiochemistryEnzyme activity modulation

Characterization Techniques

Characterization of 3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid typically involves NMR spectroscopy and mass spectrometry to confirm its identity and purity. These techniques are crucial for understanding the compound's molecular behavior and interactions.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • Mass Spectrometry: Offers insights into molecular weight and fragmentation patterns.

Stability and Reactivity

The stability of the compound under different pH conditions can affect its reactivity. The presence of deuterium may influence reaction kinetics and mechanisms due to the kinetic isotope effect. This aspect is important for optimizing reaction conditions and understanding its behavior in biological systems.

Factors Influencing Stability:

  • pH Conditions: Affects reactivity and stability.

  • Deuterium Labeling: Influences reaction kinetics through the kinetic isotope effect.

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